molecular formula C5BrF3N2S B11858418 2-Bromo-4-(trifluoromethyl)thiazole-5-carbonitrile

2-Bromo-4-(trifluoromethyl)thiazole-5-carbonitrile

Cat. No.: B11858418
M. Wt: 257.03 g/mol
InChI Key: QKAAVZGKXHVSRD-UHFFFAOYSA-N
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Description

2-Bromo-4-(trifluoromethyl)thiazole-5-carbonitrile is a heterocyclic compound that contains both sulfur and nitrogen atoms in its thiazole ring. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmaceuticals and agrochemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-4-(trifluoromethyl)thiazole-5-carbonitrile typically involves the bromination of 4-(trifluoromethyl)thiazole-5-carbonitrile. This can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as acetonitrile or dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to a more consistent and scalable production process .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-4-(trifluoromethyl)thiazole-5-carbonitrile can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution Reactions: Products include various substituted thiazoles depending on the nucleophile used.

    Oxidation Reactions: Products include sulfoxides and sulfones.

    Reduction Reactions: Products include primary amines or aldehydes.

Scientific Research Applications

2-Bromo-4-(trifluoromethyl)thiazole-5-carbonitrile has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: It serves as a precursor for the development of biologically active molecules with potential antimicrobial, antifungal, and anticancer properties.

    Medicine: It is investigated for its potential use in drug discovery and development, particularly in the design of enzyme inhibitors and receptor modulators.

    Industry: It is used in the synthesis of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-Bromo-4-(trifluoromethyl)thiazole-5-carbonitrile depends on its specific application. In biological systems, it may interact with various molecular targets such as enzymes, receptors, and nucleic acids. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. The bromine atom can participate in halogen bonding, which can influence the compound’s binding affinity to its target .

Comparison with Similar Compounds

Similar Compounds

    2-Bromo-5-(trifluoromethyl)thiazole: Similar structure but lacks the nitrile group.

    4-Bromo-2-chloro-5-(trifluoromethyl)thiazole: Contains an additional chlorine atom.

    2-Amino-4-(trifluoromethyl)thiazole: Contains an amino group instead of a bromine atom.

Uniqueness

2-Bromo-4-(trifluoromethyl)thiazole-5-carbonitrile is unique due to the presence of both a bromine atom and a nitrile group, which can participate in a variety of chemical reactions and interactions. This combination of functional groups makes it a versatile intermediate in the synthesis of complex molecules with potential biological activities .

Properties

Molecular Formula

C5BrF3N2S

Molecular Weight

257.03 g/mol

IUPAC Name

2-bromo-4-(trifluoromethyl)-1,3-thiazole-5-carbonitrile

InChI

InChI=1S/C5BrF3N2S/c6-4-11-3(5(7,8)9)2(1-10)12-4

InChI Key

QKAAVZGKXHVSRD-UHFFFAOYSA-N

Canonical SMILES

C(#N)C1=C(N=C(S1)Br)C(F)(F)F

Origin of Product

United States

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